molecular formula C9H19N B13614753 2,3-Dimethyl-3-propylpyrrolidine

2,3-Dimethyl-3-propylpyrrolidine

Cat. No.: B13614753
M. Wt: 141.25 g/mol
InChI Key: WNYOYIBHEGKVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-3-propylpyrrolidine is a saturated, five-membered nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold, featured in numerous bioactive molecules and approved drugs due to its advantageous physicochemical properties . The presence of the nitrogen atom contributes to the molecule's polarity and provides a marked polar surface area (PSA), which can influence solubility and absorption characteristics . The specific stereochemistry and substitution pattern of the 2,3-dimethyl-3-propyl groups on the pyrrolidine core are critical for exploring pharmacophore space and fine-tuning the steric and electronic properties of research compounds . This substitution allows researchers to generate structural diversity and achieve target selectivity, as the nature and position of substituents on the pyrrolidine ring play a crucial role in determining the overall biological activity and selectivity of potential drug candidates . Pyrrolidine derivatives are widely investigated for their potential in the treatment of various human diseases, including as anticancer, antibacterial, and central nervous system agents . As a versatile chiral building block, this compound can be used in asymmetric synthesis and for the functionalization of preformed pyrrolidine rings to create novel chemical entities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2,3-dimethyl-3-propylpyrrolidine

InChI

InChI=1S/C9H19N/c1-4-5-9(3)6-7-10-8(9)2/h8,10H,4-7H2,1-3H3

InChI Key

WNYOYIBHEGKVOF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNC1C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dimethyl 3 Propylpyrrolidine and Analogous Structures

De Novo Ring Construction Strategies for Substituted Pyrrolidines

The formation of the pyrrolidine (B122466) ring from non-cyclic starting materials offers a powerful approach to introduce desired substitution patterns with a high degree of control. These de novo strategies are broadly categorized into multicomponent reactions, cycloaddition reactions, and intramolecular cyclizations.

Multicomponent Reaction Approaches (MCRs) to Pyrrolidine Frameworks

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net This approach is celebrated for its atom and step economy, as well as its potential to rapidly generate molecular diversity. researchgate.net

A notable example involves the diastereoselective synthesis of highly substituted pyrrolidines through a one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This reaction can construct up to three stereogenic centers in a single step. nih.gov Interestingly, the reaction conditions can be tuned to favor the formation of either a tetrahydrofuran (B95107) or a pyrrolidine derivative. In the absence of acetonitrile, a Lewis acid-catalyzed intramolecular rearrangement leads to the pyrrolidine product. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductDiastereomeric Ratio (dr)Yield
Optically active phenyldihydrofuranN-tosyl imino esterAllyltrimethylsilaneTiCl₄, CH₂Cl₂, -78 °C to 23 °C2,3,5-trisubstituted pyrrolidineSingle diastereomerGood
Optically active phenyldihydrofuranN-tosyl imino esterAllyltributylstannaneTiCl₄, CH₂Cl₂2,3,5-trisubstituted pyrrolidine99/1Good
Optically active phenyldihydrofuranN-tosyl imino esterTriethylsilaneTiCl₄, CH₂Cl₂2,3,5-trisubstituted pyrrolidine90/10-

Another MCR strategy for synthesizing polysubstituted pyrrolidines involves the reaction of aldehydes, amino acid esters, and chalcones. tandfonline.com This one-pot reaction, initiated by a base like potassium carbonate and facilitated by iodine, proceeds through the formation of a Schiff base followed by a Michael addition to yield pyrrolidine-2-carboxylates. tandfonline.com

Cycloaddition Reactions for Pyrrolidine Ring Formation (e.g., [3+2], [4+1] Annulations)

Cycloaddition reactions, particularly [3+2] cycloadditions involving azomethine ylides, are a cornerstone for the synthesis of the pyrrolidine ring system. eurekaselect.comacs.org These reactions allow for the direct construction of the five-membered ring with excellent control over stereochemistry, enabling the formation of up to four new stereogenic centers. acs.orgacs.org

A three-component [3+2] cycloaddition has been developed for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. rsc.orgnih.gov This reaction utilizes readily available cyclic amines, aryl aldehydes, and olefinic oxindoles. rsc.org The regioselectivity of these cycloadditions can be influenced by the nature of the azomethine ylide; stabilized and non-stabilized ylides can exhibit different regiochemical outcomes. nih.gov The use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloadditions with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.orgua.es The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical course of the reaction to produce proline derivatives with high regio- and diastereoselectivity. acs.orgua.es

Dipole Precursor 1Dipole Precursor 2DipolarophileCatalyst/ConditionsProduct TypeKey Features
TetrahydroisoquinolineAryl aldehydeOlefinic oxindoleBenzoic acidSpirooxindole-pyrrolidineHigh diastereoselectivity
Chiral N-tert-butanesulfinylazadiene-Azomethine ylideAg₂CO₃Densely substituted pyrrolidineHigh regio- and diastereoselectivity

Furthermore, a general approach to polysubstituted fused pyrrolidines has been developed through a [2+2]/[2+3] cycloaddition of nonstabilized azomethine ylides with alkynes and silyl (B83357) enol ethers. rsc.org This method provides access to novel 3-azabicyclo[3.2.0]heptanes with excellent diastereoselectivity. rsc.org

Intramolecular Cyclization Pathways (e.g., C-H Amination, Aza-Michael Reactions)

Intramolecular cyclization of appropriately functionalized acyclic precursors represents another robust strategy for pyrrolidine synthesis. These methods often offer high levels of stereocontrol.

An asymmetric "clip-cycle" synthesis has been reported for the preparation of 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk This methodology involves the metathesis of a Cbz-protected bis-homoallylic amine with a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This approach has been successfully applied to the synthesis of N-methyl pyrrolidine alkaloids. whiterose.ac.uk The efficiency of the aza-Michael reaction is dependent on the nature of the electrophile, with thioesters proving to be superior activating groups compared to ketones or oxoesters. whiterose.ac.uk

A two-directional "clip-cycle" approach has also been employed for the asymmetric synthesis of 3,5-disubstituted pyrrolizidines. whiterose.ac.uk This strategy involves a double alkene cross-metathesis of a linear protected amino-diene with an α,β-unsaturated thioester, followed by an asymmetric intramolecular aza-Michael cyclization. whiterose.ac.uk

Functionalization and Derivatization of Pre-existing Pyrrolidine Scaffolds

The modification of pre-existing pyrrolidine rings is a complementary approach to generate structural diversity. This often involves the selective introduction of functional groups at specific positions on the ring.

Regioselective Functionalization at Ring Carbons and Nitrogen

Achieving regioselective functionalization of the pyrrolidine ring can be challenging but is crucial for accessing specific substitution patterns. Catalyst-tuned hydroalkylation reactions of 3-pyrrolines offer a divergent route to either C2- or C3-alkylated pyrrolidines. acs.orgnih.gov A cobalt-bisoxazoline complex catalyzes the C3-alkylation, while a nickel-based system promotes a tandem alkene isomerization/hydroalkylation to yield C2-alkylated products with high regio- and enantioselectivity. acs.orgnih.gov

Palladium-catalyzed C(sp³)–H arylation provides another powerful tool for the regioselective functionalization of pyrrolidines. acs.org Using an aminoquinoline directing group at the C3 position, selective arylation at the C4 position can be achieved with excellent regio- and stereoselectivity, leading to cis-3,4-disubstituted pyrrolidines. acs.org

Pyrrolidine SubstrateReaction TypeCatalyst SystemProductRegioselectivityEnantioselectivity
3-PyrrolineHydroalkylationCoBr₂ / modified BOX ligandC3-alkylated pyrrolidineHighup to 97% ee
3-PyrrolineHydroalkylationNickel catalyst / BOX ligandC2-alkylated pyrrolidineHighup to 97% ee
N-Boc-pyrrolidine-3-carboxamideC(sp³)–H ArylationPd(OAc)₂ / Aminoquinoline directing groupcis-3,4-disubstituted pyrrolidineC4 arylationHigh

Stereoselective Alkylation and Substitution Methods for Pyrrolidine Derivatives

Furthermore, the reduction of enamines derived from pyroglutamic acid, followed by subsequent alkylation, offers a direct and versatile route for the regio- and diastereoselective synthesis of 2,5-disubstituted pyrrolidines. ox.ac.uk

Catalytic Approaches in Pyrrolidine Synthesis

Catalytic methods provide efficient and often stereoselective routes to pyrrolidine scaffolds, which are prevalent in biologically active compounds and natural products. unife.itmdpi.com These approaches leverage transition metals, small organic molecules (organocatalysts), and enzymes to facilitate ring formation.

A variety of transition metals are employed to catalyze the formation of pyrrolidine rings through diverse mechanistic pathways, including cycloadditions, carboaminations, and C-H aminations.

Iridium (Ir) Catalysis: Iridium catalysts are notably effective in the reductive generation of azomethine ylides from amides and lactams. unife.itacs.org Using Vaska's complex ([IrCl(CO)(PPh₃)₂]) and a silane reductant, a wide range of stabilized and unstabilized ylides can be formed and subsequently used in [3+2] dipolar cycloaddition reactions to produce highly functionalized and complex pyrrolidine structures. acs.orgchemrxiv.orgnih.gov This method is valued for its mild conditions and broad substrate scope. chemrxiv.org Chiral iridacycle complexes have also been developed for the "borrowing hydrogen" annulation of racemic diols and primary amines to yield enantioenriched pyrrolidines. organic-chemistry.org

Palladium (Pd) Catalysis: Palladium-catalyzed reactions are powerful tools for pyrrolidine synthesis. Enantioselective carboamination reactions between aryl or alkenyl bromides and N-boc-pent-4-enylamines afford 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with good enantioselectivity. nih.gov This process is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond. nih.gov Another strategy involves the palladium(II)-catalyzed enantio- and diastereoselective cyclization where an initial intramolecular nucleopalladation forms the pyrrolidine ring, which is then intercepted by a second nucleophile. acs.orgnih.gov

Copper (Cu) Catalysis: Copper catalysts offer low-cost and effective solutions for pyrrolidine synthesis. Methods include the carbonylative cyclization of γ,δ-unsaturated aromatic oxime esters with amines to create pyrrolidine-containing amides. rsc.org Diastereoselective synthesis of disubstituted pyrrolidines can be achieved via copper-promoted intramolecular aminooxygenation of alkenes, where α-substituted pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines. nih.gov Furthermore, copper complexes with tris(pyrazolyl)borate ligands catalyze the intramolecular C-H amination of N-halide amides to produce both pyrrolidines and piperidines. nih.govacs.org

Gold (Au) Catalysis: Gold catalysts excel in activating alkynes for cyclization. A notable method is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, which provides enantioenriched pyrrolidines in excellent yields. organic-chemistry.orgacs.org In this process, gold can serve dual catalytic roles. acs.org Tandem reactions involving alkyne hydroamination, iminium ion formation, and allylation have also been developed using gold catalysis to access pyrrolidines with tetrasubstituted carbon stereocenters. acs.org The development of chiral gold(I) complexes with remote C₂-symmetric 2,5-diarylpyrrolidine ligands has advanced enantioselective catalysis in this area. nih.govchemrxiv.org

Rhodium (Rh) Catalysis: Rhodium complexes are effective for the enantioselective arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids, forming two new carbon-carbon bonds and a stereocenter in one step. acs.org Dirhodium catalysts also enable the regio- and diastereoselective synthesis of N-unprotected pyrrolidines through intramolecular nitrene insertion into sp³ C-H bonds at room temperature. organic-chemistry.org Additionally, rhodium complexes can catalyze the cyclization of unsaturated amines to form pyrrolidines and pyrrolidinones. acs.org

Cobalt (Co) Catalysis: Cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a highly regioselective method for synthesizing 5-methylenepyrrolidinone derivatives. organic-chemistry.orgnih.gov This process is thought to proceed through a cobaltaazacyclopentene intermediate. organic-chemistry.org Cobalt catalysts are also used in the selective transformation of levulinic acid and amines into pyrrolidines. researchgate.net On an industrial scale, pyrrolidine is produced from 1,4-butanediol (B3395766) and ammonia (B1221849) using a cobalt- and nickel-oxide catalyst. wikipedia.org

Table 1: Overview of Transition Metal-Catalyzed Pyrrolidine Syntheses

Metal Catalyst Reaction Type Key Features & Products Citations
Iridium (Ir) Reductive Azomethine Ylide Generation / [3+2] Cycloaddition Uses Vaska's complex; forms highly substituted pyrrolidines. unife.itacs.orgchemrxiv.orgnih.gov
Palladium (Pd) Alkene Carboamination Forms 2-substituted pyrrolidines from aryl/alkenyl halides. nih.gov
Copper (Cu) Intramolecular Aminooxygenation / C-H Amination Diastereoselective synthesis of disubstituted pyrrolidines. nih.govnih.govacs.org
Gold (Au) Tandem Cycloisomerization/Hydrogenation Uses chiral homopropargyl sulfonamides; produces enantioenriched pyrrolidines. organic-chemistry.orgacs.org
Rhodium (Rh) Asymmetric Arylative Cyclization Reacts alkyne-enoates with arylboronic acids; forms chiral pyrrolidines. acs.org
Cobalt (Co) Reductive Coupling Couples nitriles and acrylamides to form pyrrolidinone derivatives. organic-chemistry.orgnih.gov

Organocatalysis has emerged as a powerful, metal-free strategy for synthesizing chiral pyrrolidines. mdpi.com These methods often rely on the activation of substrates by chiral amines or acids to promote reactions like asymmetric azomethine cycloadditions or aza-Michael reactions. researchgate.net Chiral pyrrolidine derivatives themselves are frequently used as organocatalysts, highlighting the importance of this structural motif in the field. mdpi.com These approaches are advantageous as they avoid the use of potentially toxic or expensive metals and often proceed under mild conditions. mdpi.com

Biocatalysis offers an environmentally benign and highly selective route to chiral pyrrolidines. acs.org Engineered enzymes, particularly cytochrome P450 variants, have been developed to perform reactions not found in nature.

Directed evolution of a cytochrome P411 has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines. acs.orgnih.govcaltech.edu For instance, the P411-PYS-5149 variant can catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds, achieving good enantioselectivity and catalytic efficiency. acs.orgcaltech.edu This enzymatic platform provides a direct route to chiral N-heterocycles from simple azide (B81097) precursors. acs.org

Other biocatalytic approaches include:

Laccase-catalyzed oxidation: The enzyme laccase from Myceliophthora thermophila can oxidize catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to stereoselectively form highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. bohrium.comrsc.org

Transaminase-triggered cyclizations: Transaminases are used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers by selecting the appropriate enzyme. acs.org

Table 2: Examples of Biocatalytic Methods for Pyrrolidine Synthesis

Enzyme/Enzyme Class Reaction Type Substrate Type Key Outcome Citations
Cytochrome P411 Variant Intramolecular C(sp³)–H Amination Organic Azides Chiral pyrrolidines; up to 74% yield and 99:1 e.r. acs.orgnih.govthieme-connect.com
Laccase Oxidation / 1,4-Addition Catechols, Pyrrol-2-ones Pyrrolidine-2,3-diones with quaternary stereocenters. bohrium.comrsc.org
Transaminase (TA) Reductive Amination / Cyclization ω-Chloroketones Enantiopure 2-substituted pyrrolidines (>99.5% ee). acs.org

Novel Synthetic Transformations and Reaction Sequences

Beyond established catalytic cycles, chemists continue to develop novel transformations to access the pyrrolidine core, often through radical intermediates or skeletal rearrangements.

Radical cyclizations provide a powerful means to form five-membered rings. Iminyl radical cyclizations, particularly 5-exo-trig cyclizations, are a key strategy for synthesizing functionalized pyrrolines. nsf.gov These radicals can be generated via single-electron transfer from O-acyloximes or O-aryloximes. nsf.gov The resulting cyclic radicals can be trapped with various reagents to install diverse functional groups. nsf.gov

Studies have also explored the diastereoselectivity of these cyclizations. For example, the cyclization of selenium-containing radical precursors can be directed by the choice of nitrogen-protecting group; a diphenylphosphinoyl group leads to high cis-selectivity, while an unprotected nitrogen favors the trans-isomer. Reductive radical cyclization using tris(trimethylsilyl)silane (B43935) (TTMSS) under UV irradiation has also proven effective. organic-chemistry.org

Skeletal editing of existing ring systems is an innovative strategy for synthesizing pyrrolidines.

Ring Contraction: A notable example is the photo-promoted ring contraction of abundant and inexpensive pyridines. osaka-u.ac.jpbohrium.com Reacting pyridines with a silylborane under UV light initiates a rearrangement that yields pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net These products serve as versatile synthons for further derivatization. osaka-u.ac.jp Another approach is the thermal ring contraction of α,α-disubstituted N-hydroxypiperidin-2-ones (hydroxamic acids), which proceeds stereospecifically to afford enantioenriched 2,2-disubstituted pyrrolidines. nih.gov This reaction is proposed to occur via an isocyanate-like intermediate, similar to a Hofmann rearrangement. nih.gov

Ring Expansion: While less common for direct pyrrolidine synthesis, ring expansion strategies are crucial in heterocyclic chemistry. For instance, aziridines can be opened to form azomethine ylides, which then undergo [3+2] cycloaddition to build the five-membered pyrrolidine ring. unife.it

Mechanistic and Kinetic Investigations in 2,3 Dimethyl 3 Propylpyrrolidine Formation

Elucidation of Reaction Mechanisms in Substituted Pyrrolidine (B122466) Synthesis

The synthesis of the pyrrolidine ring can be achieved through various reaction pathways, with the specific mechanism being highly dependent on the starting materials and reaction conditions. Common strategies include [3+2] cycloaddition reactions, reductive amination of diketones, and intramolecular C-H amination. acs.orgnih.govacs.org

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction mechanisms. For instance, in the synthesis of pyrrolidinedione derivatives, quantum chemical studies have mapped out the entire reaction pathway, including Michael addition, Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. rsc.orgresearchgate.net These studies reveal the energy barriers associated with each step, providing insights into the reaction's feasibility and potential bottlenecks. For example, the cyclization step itself may have a very low energy barrier, but a preceding tautomerization could present a much higher energy hurdle. rsc.orgresearchgate.net

Another powerful method for pyrrolidine synthesis involves the photo-promoted ring contraction of pyridines using a silylborane. nih.gov Mechanistic clarification of this process has identified 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. nih.gov The reaction proceeds through a photochemical or thermal silyl (B83357) migration, offering a novel strategy for accessing the pyrrolidine skeleton from abundant pyridine (B92270) feedstocks. nih.gov

Iridium-catalyzed reductive [3+2] cycloaddition of amides and conjugated alkenes provides a general and highly selective route to structurally complex pyrrolidines. acs.org This method allows for the generation of both stabilized and unstabilized azomethine ylide species, which then undergo cycloaddition to furnish a wide array of substituted pyrrolidines. acs.org

The table below summarizes various synthetic methods and their corresponding mechanistic features.

Synthetic Method Key Mechanistic Features Intermediates References
Nef-Type Rearrangement-CyclizationMichael addition, oxygen atom migration, cyclizationDeprotonated nitromethane (B149229) adduct, aci-nitromethyl species rsc.orgresearchgate.net
Photo-promoted Pyridine Ring ContractionPhotochemical or thermal silyl migration, ring contraction2-Silyl-1,2-dihydropyridine, vinylazomethine ylide nih.gov
Iridium-Catalyzed Reductive [3+2] CycloadditionReductive generation of azomethine ylides, dipolar cycloadditionStabilized and unstabilized azomethine ylides acs.org
Copper-Catalyzed Intramolecular C-H AminationHomolytic cleavage of N-F bond, Cu(I)/Cu(II) catalytic cycleCopper(II) species acs.org
Reductive Amination of DiketonesTransfer hydrogenation, successive reductive aminationC=N intermediates nih.gov

Kinetic Studies and Rate Law Determination for Pyrrolidine-Forming Reactions

Kinetic studies are crucial for understanding the factors that control the rate of pyrrolidine formation and for optimizing reaction conditions. The method of initial rates is a common experimental approach to determine the rate law of a reaction, which mathematically describes the dependency of the reaction rate on the concentration of each reactant. libretexts.org By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each reactant can be determined. libretexts.org

For example, in the nucleophilic aromatic substitution reaction between 2,4-difluoronitrobenzene (B147775) and pyrrolidine, kinetic investigations have shown that all four reaction steps can be modeled as second-order kinetics. cetjournal.it The rate constants for each step can be estimated through nonlinear regression of the experimental data. cetjournal.it

In the context of constructing pyrrolidines via H· transfer from a chromium hydride complex to enamides, the rate constants for the H· (or D·) transfer have been determined. acs.org These studies revealed that the electronic and steric properties of the enamide substituents significantly influence the rate of formation of the initial α-amino radical. For instance, a methyl substituent on the incipient radical site decreases the rate constant by a factor of 4. acs.org Computational results have further confirmed that the hydrogen atom transfer (HAT) is the rate-determining step in these cyclization reactions. acs.org

The table below presents kinetic data for the H· transfer from CpCr(CO)3H to various enamides at 300 K.

Enamide kH (M⁻¹ s⁻¹) Reference
Enamide 1a1.95 x 10⁻³ acs.org
Enamide 1b0.62 x 10⁻³ acs.org

These kinetic parameters provide valuable guidelines for selecting appropriate substrates and reaction conditions to achieve efficient pyrrolidine synthesis.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. In the synthesis of substituted pyrrolidines, several types of reactive intermediates have been identified.

Azomethine ylides are common intermediates in [3+2] cycloaddition reactions to form pyrrolidines. acs.org These 1,3-dipoles can be generated through various methods, including the reductive strategy from amides using Vaska's complex, and their subsequent cycloaddition with alkenes leads to highly substituted pyrrolidine rings. acs.org

In the decarbonylative reactions of 1-alkylprolines with oxalyl chloride, 1-alkyl-1-pyrrolinium compounds have been identified as the key reactive intermediates. ntnu.edu.tw These electrophilic species can then undergo Mannich reactions with nucleophiles to yield 2-substituted pyrrolidines. ntnu.edu.tw It was also confirmed that an azomethine ylide can be generated from the deprotonation of the corresponding 1-alkyl-1-pyrrolinium compound under mild conditions, although this ylide was found to be unreactive in the specific decarbonylative Mannich reaction studied. ntnu.edu.tw

In copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines, the participation of copper(II) species has been proposed based on electron paramagnetic resonance (EPR) spectra of the reaction mixture. acs.org Although efforts to isolate the initial copper complex were unsuccessful, a related fluorinated copper(II) complex, [(TpiPr2-OH)CuF], was isolated and structurally characterized, lending support to the involvement of copper fluoride (B91410) intermediates in the catalytic cycle. acs.org

The table below lists some of the key intermediates identified in pyrrolidine synthesis.

Intermediate Synthetic Context Method of Identification References
Azomethine Ylides[3+2] Cycloaddition ReactionsNMR studies, trapping experiments acs.orgnih.gov
1-Alkyl-1-pyrrolinium CompoundsDecarbonylative Mannich Reactions of 1-AlkylprolinesNMR spectroscopy ntnu.edu.tw
Copper(II) SpeciesCopper-Catalyzed Intramolecular C-H AminationElectron Paramagnetic Resonance (EPR) spectroscopy, isolation of related complexes acs.org
Vinylazomethine YlidePhoto-promoted Ring Contraction of PyridinesMechanistic studies nih.gov

Isotopic Labeling Studies and Kinetic Isotope Effects in Pyrrolidine Synthesis

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. researchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can follow the bond-breaking and bond-forming steps of a reaction.

In the study of nitrogen-atom insertion into pyrrolidines, ¹⁵N-labeling was used to distinguish between three possible mechanisms for hydrazone formation. acs.org The experimental results, which showed exclusive labeling of the imine nitrogen, provided clear evidence for a specific reaction pathway. acs.org

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. nih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For example, in the reaction of 2-phenylpyrrolidine, an intramolecular primary KIE of 4.6 was observed using a deuterated α-amine, which is consistent with the irreversible cleavage of the α-amino C-H bond in the rate-determining step. acs.org

Deuterium KIEs have also been measured in the context of H· transfer reactions for pyrrolidine synthesis, providing further insight into the transition state of the reaction. acs.org These studies, combining experimental measurements with computational analysis, are invaluable for a detailed understanding of the reaction dynamics. acs.orgacs.org

The use of isotopic labeling and KIE studies provides a detailed view of the transition states and rate-limiting steps in the complex sequences of reactions that lead to the formation of substituted pyrrolidines.

Stereochemical Control and Chiral Synthesis of 2,3 Dimethyl 3 Propylpyrrolidine

Enantioselective and Diastereoselective Synthesis Strategies for Pyrrolidine (B122466) Derivatives

The construction of the pyrrolidine skeleton with specific stereochemistry at the C2 and C3 positions requires sophisticated synthetic methodologies. Enantioselective and diastereoselective strategies are paramount in achieving the desired stereoisomers of 2,3-dimethyl-3-propylpyrrolidine.

Enantioselective Strategies:

Enantioselective approaches aim to produce one enantiomer of a chiral molecule in excess over the other. For pyrrolidine derivatives, this is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form the desired enantiomer. Common strategies include:

Asymmetric Cycloadditions: 1,3-Dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. scholaris.ca The use of chiral ligands in combination with a metal catalyst, such as copper or silver, can induce high levels of enantioselectivity, affording chiral pyrrolidines. scholaris.ca In the context of this compound, this would involve the reaction of an appropriately substituted azomethine ylide with an alkene like 2-methyl-1-pentene.

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral pyrroles or pyrroliniums using chiral transition metal catalysts (e.g., based on rhodium or iridium) can yield chiral pyrrolidines.

Asymmetric Alkylation: The enantioselective alkylation of N-Boc-pyrrolidine at the C2 position can be achieved using a chiral base or a chiral ligand-metal complex. acs.org

Diastereoselective Strategies:

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. For this compound, this means controlling the cis or trans relationship between the methyl group at C2 and the substituents at C3. Key strategies include:

Substrate-Controlled Diastereoselectivity: A chiral center already present in the starting material can direct the formation of a new stereocenter. For instance, starting with a chiral amine or amino acid can influence the stereochemical outcome of the cyclization reaction.

Reagent-Controlled Diastereoselectivity: The use of a chiral reagent can control the stereochemistry of the product. For example, the addition of an organometallic reagent to a chiral imine or enamine can proceed with high diastereoselectivity.

Cascade Reactions: One-pot cascade reactions, such as a nitro-Mannich/hydroamination sequence, can generate multiple stereocenters with good to excellent diastereoselectivity under the control of catalysts. rsc.org A one-pot, four-step protocol involving the addition of a silyl-substituted organolithium to a chiral sulfinimine followed by intramolecular cyclization has been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov

The synthesis of pyrrolidines bearing a quaternary stereocenter, such as the C3 position in this compound, is particularly challenging. nih.gov Strategies to address this include the Ireland-Claisen rearrangement of allylic pyroglutamates, which has been used to synthesize 2,2,5-trisubstituted pyrrolidines with high diastereocontrol. nih.gov Another approach involves a three-component cyclization/allylation followed by a Claisen rearrangement to create a quaternary center. figshare.com

Strategy Description Relevance to this compound
Asymmetric 1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene using a chiral catalyst to induce enantioselectivity. scholaris.caCould be used to set the stereochemistry at both C2 and C3 by reacting a suitable azomethine ylide with 2-methyl-1-pentene.
Diastereoselective Addition to Chiral IminesAddition of a nucleophile to an imine containing a chiral auxiliary or substituent to control the formation of a new stereocenter. nih.govA Grignard reagent derived from a propyl group could be added to a chiral imine precursor of the pyrrolidine ring.
Cascade ReactionsA sequence of reactions in a single pot to build molecular complexity and control stereochemistry. rsc.orgA potential route could involve a Michael addition followed by an intramolecular cyclization.

Chiral Auxiliary and Chiral Catalyst-Controlled Approaches to Pyrrolidine Stereochemistry

The use of chiral auxiliaries and chiral catalysts represents two of the most powerful strategies for controlling the stereochemistry in the synthesis of pyrrolidine derivatives.

Chiral Auxiliary-Controlled Approaches:

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed.

Evans Oxazolidinones: These are widely used chiral auxiliaries. An N-acyl oxazolidinone can be used to direct the stereoselective alkylation at the α-carbon. For the synthesis of this compound, an appropriate precursor could be attached to an Evans auxiliary to control the introduction of one of the methyl groups.

Camphorsultam: Oppolzer's camphorsultam is another effective chiral auxiliary used in various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the synthesis of substituted pyrrolidines. wikipedia.org

Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates with high diastereoselectivity. wikipedia.org

3,3-Dimethyl-5-substituted-2-pyrrolidinone ('Quat' auxiliary): This type of chiral auxiliary has been specifically designed for stereoselective enolate reactions of attached N-acyl side chains. manchester.ac.uk

A general scheme for the use of a chiral auxiliary involves attaching it to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. slideshare.net

Chiral Catalyst-Controlled Approaches:

Chiral catalysts offer a more atom-economical approach as they can be used in substoichiometric amounts.

Metal-Based Catalysts: Transition metals like rhodium, iridium, palladium, copper, and gold are frequently used with chiral ligands to catalyze enantioselective reactions. nih.gov For instance, gold(I) catalysts have been employed in a nitro-Mannich/hydroamination cascade to produce substituted pyrrolidines with three stereocenters in high yield and diastereoselectivity. rsc.org Rhodium(II) catalysts have been used for catalytic asymmetric C-H insertion reactions to create 2,5-disubstituted pyrrolidines.

Organocatalysts: Small organic molecules can also act as chiral catalysts. Proline and its derivatives are well-known organocatalysts for asymmetric aldol and Michael reactions. Chiral phosphoric acids have been used to catalyze aza-Michael reactions to form enantioenriched pyrrolidines. whiterose.ac.uk Bifunctional (thio)urea and squaramide-based organocatalysts are effective in promoting dynamic kinetic resolutions. mdpi.com

The choice between a chiral auxiliary and a chiral catalyst often depends on the specific reaction, the desired product, and the ease of synthesis and removal of the auxiliary versus the cost and availability of the catalyst. In some cases, a "chirality-matched" catalyst is crucial for achieving high efficiency in cyclization reactions, even when no new stereocenter is formed. nih.gov

Approach Example Mechanism of Stereocontrol
Chiral AuxiliaryEvans Oxazolidinone wikipedia.orgThe bulky auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face.
Chiral CatalystChiral Phosphoric Acid whiterose.ac.ukThe catalyst activates the substrate through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile.
Metal-Ligand ComplexRhodium/Chiral LigandThe chiral ligand creates a chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

Kinetic Resolution Techniques for Pyrrolidine Enantiomers

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. rsc.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. The theoretical maximum yield for the enantioenriched starting material is 50%. rsc.org

Several kinetic resolution strategies are applicable to the synthesis of chiral pyrrolidines:

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. Lipases, for example, can be used for the enantioselective acylation or hydrolysis of racemic pyrrolidine derivatives bearing a hydroxyl or ester group. This method offers mild reaction conditions and high enantioselectivity.

Chemical Kinetic Resolution: Non-enzymatic methods often employ chiral catalysts. For example, a chiral phosphoric acid can catalyze the aza-Michael cyclization of racemic precursors at different rates, leading to an enantioenriched product and unreacted starting material. whiterose.ac.uk

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of traditional kinetic resolution by continuously racemizing the slower-reacting enantiomer of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.com For instance, the dynamic kinetic resolution of 2-lithiopyrrolidines in the presence of a chiral ligand allows for the enantioselective synthesis of 2-substituted pyrrolidines. acs.org Similarly, lipase (B570770) catalysis combined with a ruthenium racemization catalyst has been used for the DKR of 3-hydroxypyrrolidine. rsc.org

For a molecule like this compound, a kinetic resolution could be applied to a racemic mixture of a suitable precursor. For example, a racemic alcohol precursor could be resolved using an enzymatic acylation, or a racemic amine could be resolved via a chiral acid.

Technique Principle Maximum Yield (Product) Example Application
Kinetic Resolution (KR)Different reaction rates of enantiomers with a chiral reagent/catalyst. rsc.org50%Enzymatic acylation of a racemic pyrrolidinol. rsc.org
Dynamic Kinetic Resolution (DKR)KR combined with in situ racemization of the slower-reacting enantiomer. mdpi.com100%Lipase-catalyzed acylation of a racemic alcohol with a Ru-catalyst for racemization. rsc.org

Influence of Substituent Configuration on Pyrrolidine Ring Conformation and Reactivity

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation adopted is influenced by the nature and stereochemistry of the substituents on the ring.

The substituents at the C2 and C3 positions of this compound will significantly influence the ring's conformation. The cis or trans relationship between the C2-methyl group and the C3-substituents will dictate the preferred pucker of the ring to minimize steric interactions.

Ring Puckering: In proline, the pyrrolidine ring puckering is often described as UP or DOWN, depending on the displacement of the Cγ (C4) atom relative to the Cα-Cδ-N plane. nih.gov The presence of bulky substituents can favor one pucker over another. For 2,3-disubstituted pyrrolidines, the substituents will tend to occupy pseudo-equatorial positions to reduce steric strain.

Influence on Reactivity: The conformation of the pyrrolidine ring can affect its reactivity. For example, the accessibility of the nitrogen lone pair for reactions can be influenced by the ring pucker. Similarly, the orientation of substituents can affect the stereochemical outcome of reactions at adjacent positions. The presence of a quaternary center at C3, as in this compound, will likely have a pronounced effect on the ring conformation, potentially locking it into a more rigid structure. This conformational rigidity can be advantageous in the design of chiral ligands and catalysts, as it can lead to higher levels of stereocontrol in asymmetric reactions.

Computational studies and NMR analysis are valuable tools for determining the preferred conformations of substituted pyrrolidines and understanding how these conformations influence their properties and reactivity. capes.gov.br

Substituent Configuration Predicted Influence on Conformation Potential Impact on Reactivity
trans-2,3-disubstitutionSubstituents are likely to adopt pseudo-diequatorial positions, leading to a relatively stable conformation.The nitrogen lone pair may be more accessible compared to the cis isomer.
cis-2,3-disubstitutionOne substituent will likely be forced into a pseudo-axial position, leading to increased steric strain.May exhibit different reactivity profiles due to steric hindrance and altered electronic effects.
C3-Quaternary CenterThe bulky groups at C3 will significantly restrict conformational flexibility, favoring a specific puckered conformation.Increased rigidity can enhance stereoselectivity in reactions where the pyrrolidine is used as a chiral catalyst or ligand.

Computational and Theoretical Studies of 2,3 Dimethyl 3 Propylpyrrolidine

Application of Quantum Mechanical and Molecular Mechanics Methods

The study of pyrrolidine (B122466) derivatives heavily relies on both quantum mechanical (QM) and molecular mechanics (MM) methods to provide insights into their molecular properties.

Quantum Mechanical (QM) Methods: QM methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used for high-accuracy calculations of molecular structures, energies, and electronic properties. arabjchem.orgacs.org For substituted pyrrolidines, DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to optimize geometries and calculate vibrational frequencies. arabjchem.orgbeilstein-journals.orgnih.gov These methods are crucial for understanding the subtle energy differences between various conformers and for predicting spectroscopic data. acs.orgnih.gov For instance, studies on similar polysubstituted pyrrolidines have successfully used DFT to elucidate reaction mechanisms and tautomeric equilibria. beilstein-journals.org

Molecular Mechanics (MM) Methods: MM methods offer a computationally less expensive alternative to QM, making them suitable for initial conformational searches of flexible molecules like 2,3-Dimethyl-3-propylpyrrolidine. arabjchem.org Force fields like MM2 are often used for a preliminary scan of the potential energy surface to identify low-energy conformers, which can then be subjected to higher-level QM calculations for refinement. arabjchem.orgresearchgate.net This combined QM/MM approach is a standard and efficient strategy for the conformational analysis of complex cyclic systems. researchgate.net

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in a continuous range of puckered conformations. This dynamic behavior is known as pseudorotation.

The conformation of the pyrrolidine ring can be described by a pseudorotation phase angle, which defines the degree and type of puckering. The two most common envelope conformations occur when one atom is out of the plane of the other four, and twist conformations occur when two adjacent atoms are displaced on opposite sides of the plane. The interconversion between these forms occurs via low-energy pathways. acs.orgrsc.org

Theoretical studies on the parent pyrrolidine molecule have shown that the energy barrier for pseudorotation is relatively low. rsc.org The presence of substituents, such as the methyl and propyl groups in this compound, creates a more complex energy landscape with distinct energy minima corresponding to specific puckered conformations. acs.org Computational methods can map out the pseudorotation pathway and calculate the relative energies of the stable conformers and the transition states connecting them.

Illustrative Energy Profile for a Substituted Pyrrolidine

ConformerRelative Energy (kcal/mol) - Example DataDescription
Axial-like0.00Lowest energy conformer with a substituent in a pseudo-axial position.
Equatorial-like0.85Higher energy conformer with a substituent in a pseudo-equatorial position.
Transition State2.50Energy barrier for interconversion between axial and equatorial forms.

This table provides example data to illustrate the type of information obtained from conformational analysis and does not represent actual calculated values for this compound.

The substituents at the C2 and C3 positions of this compound will have a significant impact on the conformational preferences of the pyrrolidine ring. The steric bulk of the methyl and propyl groups will favor conformations that minimize steric hindrance. nih.govgrafiati.com

2-Methyl Group: A substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The relative stability of these positions depends on the interactions with other substituents and the nitrogen lone pair.

3-Methyl and 3-Propyl Groups: The geminal disubstitution at the C3 position will strongly influence the local puckering of the ring. It is generally observed that bulky substituents tend to occupy pseudo-equatorial positions to reduce steric strain. nih.gov In the case of 4-tert-butylprolines, the bulky tert-butyl group was found to strongly favor a pseudoequatorial orientation. nih.gov A similar effect would be expected for the propyl group in this compound.

The interplay between the substituents at C2 and C3 will lead to a limited number of low-energy conformers. Computational studies on other polysubstituted pyrrolidines have shown that the substitution pattern can lock the ring into a preferred conformation. grafiati.com

Electronic Structure Calculations and Reactivity Predictions

The electronic structure of this compound can be investigated using QM methods to understand its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org

The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character. The LUMO energy relates to its ability to accept electrons, indicating its electrophilic character. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. arabjchem.org For alkyl-substituted pyrrolidines, the nitrogen lone pair typically contributes significantly to the HOMO, making the nitrogen atom a primary site for electrophilic attack. The presence of electron-donating alkyl groups, like methyl and propyl, is expected to raise the HOMO energy, potentially increasing the nucleophilicity of the nitrogen compared to unsubstituted pyrrolidine. rsc.org

Illustrative Electronic Properties for a Substituted Pyrrolidine

ParameterValue (Arbitrary Units) - Example DataImplication
HOMO Energy-5.8 eVIndicates electron-donating ability (nucleophilicity).
LUMO Energy1.2 eVIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap7.0 eVRelates to chemical reactivity and stability.

This table provides example data to illustrate the type of information obtained from electronic structure calculations and does not represent actual calculated values for this compound.

Theoretical Corroboration with Experimental Spectroscopic Data for Conformational Elucidation

A powerful application of computational chemistry is the corroboration of theoretical calculations with experimental spectroscopic data to determine the three-dimensional structure of molecules. acs.orgresearchgate.net For a molecule like this compound, this would involve the following steps:

Conformational Search: Perform a computational search to identify all possible low-energy conformers.

Spectroscopic Prediction: For each stable conformer, calculate the expected NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. researchgate.netresearchgate.net

Boltzmann Averaging: Calculate the Boltzmann-weighted average of the predicted spectra based on the relative energies of the conformers. researchgate.net

Comparison with Experiment: Compare the theoretically averaged spectrum with the experimentally measured spectrum. A good correlation between the two provides strong evidence for the calculated conformational populations and the dominant structures present in solution or the gas phase. acs.orgresearchgate.net

This approach has been successfully used to reinterpret experimental data and provide detailed conformational insights for various pyrrolidine derivatives. acs.orgnih.gov

Advanced Applications of 2,3 Dimethyl 3 Propylpyrrolidine As a Synthetic Building Block

Incorporation into Complex Molecular Architectures and Scaffolds

There is no available scientific literature that documents the use of 2,3-Dimethyl-3-propylpyrrolidine as a building block for the construction of complex molecular architectures or diverse chemical scaffolds. General methods for creating scaffold diversity often employ more readily available or functionally versatile starting materials. For instance, complexity-generating strategies have been developed using cascade reactions on different core structures, such as 3-formylchromones or through sequence reactions like the Petasis three-component reaction followed by intramolecular cyclizations to build polycyclic systems. However, none of the reviewed literature identifies this compound as a substrate or precursor in these or similar synthetic strategies.

Role in Natural Product Total Synthesis Methodologies (e.g., Cephalotaxine Precursors)

A thorough review of the total synthesis routes for Cephalotaxine and its derivatives does not show any reported use of this compound as a precursor or intermediate. The established synthetic pathways to this unique pentacyclic alkaloid often employ different foundational molecules.

Key strategies in the synthesis of (-)-Cephalotaxine have included:

An intramolecular aldol (B89426) condensation of a diketone derived from D-proline. nih.govelsevierpure.com

Transannular reductive skeletal rearrangements to construct the core pentacyclic ring system. nih.gov

Intramolecular Heck reactions. elsevierpure.comresearchgate.net

Radical and carbene cyclization reactions. researchgate.net

These syntheses highlight the use of precursors that are structurally distinct from this compound. The literature consistently points towards starting materials like D-proline or other specifically functionalized cyclic compounds to build the required complex stereochemistry and ring structure of Cephalotaxine. nih.govelsevierpure.comresearchgate.net

Development of Novel Catalysts or Ligands Utilizing the Pyrrolidine (B122466) Scaffold

The pyrrolidine motif is a cornerstone in the design of chiral organocatalysts and ligands for asymmetric synthesis. However, there are no specific examples in the scientific literature of catalysts or ligands being developed from the this compound scaffold. Research in this area tends to focus on pyrrolidine derivatives with specific functional groups at the 2-position, often derived from the readily available chiral pool amino acid, proline. These functional groups are crucial for the catalyst's mode of action, and the substitution pattern of this compound does not align with the common structural features of well-established pyrrolidine-based catalysts.

No Scientific Literature Found for "this compound"

Extensive searches of scientific databases and literature have yielded no specific research articles, patents, or scholarly data for the chemical compound This compound . Consequently, it is not possible to generate an article based on the provided outline, as there is no existing body of scientific work to draw upon for this specific molecule.

The detailed exploration of future research directions and challenges, as requested in the article outline, presupposes a foundation of existing knowledge regarding a compound's synthesis, stereocontrol, and reactivity. In the case of this compound, this foundational research does not appear to be publicly available.

Therefore, the following sections of the requested article cannot be addressed:

Future Research Directions and Challenges in 2,3 Dimethyl 3 Propylpyrrolidine Chemistry

Exploration of Unexplored Reactivity Pathways and Transformations of 2,3-Dimethyl-3-propylpyrrolidine

Without any established scientific context for this particular compound, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and adherence to existing research findings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dimethyl-3-propylpyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrolidine derivatives often involves alkylation or ring-closing strategies. For example, alkylation of pyrrolidine precursors with propyl halides under basic conditions (e.g., K₂CO₃) can introduce the propyl group, while methylation may require controlled stoichiometry to avoid over-substitution. Reaction optimization includes temperature modulation (e.g., 60–80°C for alkylation) and catalyst selection (e.g., Pd catalysts for cross-coupling). Multi-step routes, as seen in similar compounds, may involve protecting group strategies to isolate intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions and stereochemistry (e.g., splitting patterns for methyl and propyl groups).
  • IR : Functional group verification (e.g., C-N stretch at ~1,100 cm1^{-1}).
  • Chromatography : HPLC or GC-MS quantifies purity (>98% by area normalization).
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration if applicable .

Q. What safety protocols are critical when handling pyrrolidine derivatives in the laboratory?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize acidic/basic residues with appropriate reagents (e.g., sodium bicarbonate for acids).
  • Emergency Procedures : Immediate rinsing for eye/skin contact and artificial respiration if inhaled .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stereoelectronic effects in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron distribution, nucleophilic sites, and steric hindrance. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, while molecular dynamics simulations assess conformational stability in solvent environments. PubChem-derived structural data (InChIKey, SMILES) facilitate database comparisons .

Q. What strategies resolve contradictions in pharmacological data for pyrrolidine derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., inconsistent IC50_{50} values) require:

  • Dose-Response Curves : Establish concentration-dependent effects across multiple assays.
  • In Vitro vs. In Vivo Validation : Compare cell-based assays with animal models to account for metabolic differences.
  • Control Experiments : Test enantiomers separately to isolate stereochemical influences (e.g., (R)- vs. (S)-isomers).
  • Meta-Analysis : Cross-reference data from PubChem and independent studies to identify outlier results .

Q. How do substituent effects (methyl, propyl) influence the conformational dynamics of this compound?

  • Methodological Answer : Steric bulk from substituents restricts pyrrolidine ring puckering. Variable-temperature NMR (13C^{13}C-VT NMR) quantifies energy barriers to ring inversion. X-ray crystallography reveals preferred chair or envelope conformations, while computational models (Gaussian) simulate substituent-induced strain. Comparative studies with 3,3-dimethylpyrrolidine (boiling point: 388 K) highlight thermodynamic stability differences .

Q. What are the challenges in scaling up synthetic routes for this compound while maintaining enantiomeric purity?

  • Methodological Answer : Industrial-scale synthesis faces:

  • Catalyst Efficiency : Transition-metal catalysts (e.g., Ru-BINAP) may degrade under high-pressure conditions.
  • Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or enzymatic resolution (lipases).
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR ensures reaction completion without racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.